molecular formula C19H25NO6S2 B2591358 4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine CAS No. 1448068-68-5

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Cat. No.: B2591358
CAS No.: 1448068-68-5
M. Wt: 427.53
InChI Key: FLCQAZDAJUEGDW-UHFFFAOYSA-N
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Description

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C19H25NO6S2 and its molecular weight is 427.53. The purity is usually 95%.
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Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-1-(3-phenoxypropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6S2/c21-27(22,16-18-8-4-13-26-18)19-9-11-20(12-10-19)28(23,24)15-5-14-25-17-6-2-1-3-7-17/h1-4,6-8,13,19H,5,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCQAZDAJUEGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure

The compound features a piperidine ring with sulfonyl groups attached to both the furan and phenoxypropyl moieties. Its chemical formula is C23H25NO5S2C_{23}H_{25}NO_{5}S_{2} .

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. The antibacterial activity was evaluated against various strains, including Salmonella typhi and Staphylococcus aureus. For instance, derivatives of piperidine have demonstrated moderate to strong activity against these bacteria .

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound ASalmonella typhi15
Compound BStaphylococcus aureus18
Compound CEscherichia coli12

Enzyme Inhibition

The sulfonamide functional group is known for its enzyme inhibitory properties. Studies indicate that the synthesized compounds, including those with piperidine structures, exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease. For example, compounds with similar structures have shown IC50 values ranging from 0.63 to 2.14 µM against AChE .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase0.63
Compound BUrease2.14
Compound CAcetylcholinesterase1.50

Pharmacological Properties

The pharmacological behavior of this compound can be attributed to its structural features. The presence of the furan and phenoxy groups enhances its ability to interact with biological targets, potentially leading to various therapeutic applications such as:

  • Anticancer Activity : Compounds containing piperidine rings have been explored for their anticancer properties due to their ability to inhibit tumor growth.
  • Hypoglycemic Effects : Some derivatives have shown promise in controlling plasma glucose levels, making them candidates for diabetes management .

Case Studies

A series of synthesized piperidine derivatives were evaluated for their biological activities. For instance, a study focused on the synthesis and evaluation of various sulfonamide-piperidine compounds revealed significant antibacterial and enzyme inhibitory activities, supporting the therapeutic potential of these compounds .

Q & A

Q. What are the recommended synthetic routes for 4-((Furan-2-ylmethyl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine?

The compound can be synthesized via sequential sulfonylation of the piperidine core. Key steps include:

  • Sulfonylation of Piperidine : React piperidine with furan-2-ylmethylsulfonyl chloride and 3-phenoxypropylsulfonyl chloride under basic conditions (e.g., K2_2CO3_3 or Et3_3N) in anhydrous solvents like dichloromethane or acetonitrile.
  • Purification : Use column chromatography or recrystallization to isolate the product.
  • Validation : Confirm purity via HPLC (>98%) and structural integrity via 1^1H/13^13C NMR and mass spectrometry .

Q. How can the physicochemical properties of this compound be characterized?

Critical properties include:

  • LogP : Predict hydrophobicity using computational tools (e.g., Molinspiration) or experimental shake-flask methods.
  • TPSA (Topological Polar Surface Area) : Calculate via software like ChemAxon to assess membrane permeability.
  • Stability : Perform stress testing under varying pH, temperature, and light conditions, monitored by LC-MS .

Q. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for –SO2_2- adjacent to piperidine).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (20–80°C), solvent polarity (DCM vs. THF), and reagent stoichiometry.
  • Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce side products, as demonstrated in sulfonylation of analogous piperidines .
  • In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How to resolve contradictions in reported biological activity data (e.g., CYP inhibition)?

  • Comparative Assays : Replicate studies using standardized protocols (e.g., CYP450 inhibition assays with human liver microsomes).
  • Meta-analysis : Correlate structural features (e.g., sulfonyl group electronegativity) with activity trends across analogs like ACR16 (a related sulfonyl-piperidine) .
  • Computational Docking : Model interactions with CYP isoforms (e.g., CYP3A4) to identify steric or electronic clashes .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Modify sulfonyl groups to esters or amides for enhanced bioavailability.
  • BBB Penetration : Introduce lipophilic substituents (e.g., methyl groups) while maintaining TPSA <90 Ų, as seen in CNS-active piperidines .
  • Metabolic Stability : Pre-screen with liver microsomes and identify vulnerable sites for deuteration or fluorination .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • QSAR Modeling : Train models on datasets of sulfonyl-piperidines to predict bioactivity (e.g., IC50_{50} values).
  • MD Simulations : Study binding dynamics with targets (e.g., kinases or GPCRs) over 100+ ns trajectories to optimize ligand-receptor contacts .
  • ADMET Prediction : Use tools like SwissADME to forecast toxicity and clearance rates pre-synthesis .

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